molecular formula C16H15BrO B1292953 4'-Bromo-3-(2-methylphenyl)propiophenone CAS No. 898789-40-7

4'-Bromo-3-(2-methylphenyl)propiophenone

Cat. No.: B1292953
CAS No.: 898789-40-7
M. Wt: 303.19 g/mol
InChI Key: JCRAJSLHLNEVED-UHFFFAOYSA-N
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Description

4’-Bromo-3-(2-methylphenyl)propiophenone is an organic compound belonging to the class of aromatic ketones. It is characterized by the presence of a bromine atom at the para position and a methyl group at the ortho position on the phenyl ring, attached to a propiophenone backbone. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4’-Bromo-3-(2-methylphenyl)propiophenone plays a significant role in biochemical reactions due to its reactive ketone group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can undergo reduction reactions with enzymes such as ketoreductases, leading to the formation of secondary alcohols. Additionally, it can participate in halogenation reactions, where the bromine atom can be substituted by other halogens or functional groups through the action of halogenase enzymes. These interactions highlight the versatility of 4’-Bromo-3-(2-methylphenyl)propiophenone in biochemical synthesis and modification processes .

Cellular Effects

The effects of 4’-Bromo-3-(2-methylphenyl)propiophenone on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 4’-Bromo-3-(2-methylphenyl)propiophenone can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 4’-Bromo-3-(2-methylphenyl)propiophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound can also inhibit or activate enzymes by interacting with their active sites. For instance, it can inhibit monoamine oxidase, an enzyme involved in the degradation of neurotransmitters, leading to increased levels of these signaling molecules. Furthermore, 4’-Bromo-3-(2-methylphenyl)propiophenone can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Bromo-3-(2-methylphenyl)propiophenone can change over time. This compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to 4’-Bromo-3-(2-methylphenyl)propiophenone can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 4’-Bromo-3-(2-methylphenyl)propiophenone vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as enhancing cognitive function or reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity, hepatotoxicity, and cardiotoxicity. These threshold effects are essential for determining the safe and effective use of 4’-Bromo-3-(2-methylphenyl)propiophenone in therapeutic applications .

Metabolic Pathways

4’-Bromo-3-(2-methylphenyl)propiophenone is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. For example, the oxidation of 4’-Bromo-3-(2-methylphenyl)propiophenone can produce reactive intermediates that participate in conjugation reactions with glutathione, a critical antioxidant in cells .

Transport and Distribution

The transport and distribution of 4’-Bromo-3-(2-methylphenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. For instance, 4’-Bromo-3-(2-methylphenyl)propiophenone can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 4’-Bromo-3-(2-methylphenyl)propiophenone is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, 4’-Bromo-3-(2-methylphenyl)propiophenone can be targeted to the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3-(2-methylphenyl)propiophenone typically involves the bromination of 3-(2-methylphenyl)propiophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions generally include a solvent such as dichloromethane and a controlled temperature to ensure selective bromination at the para position.

Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-3-(2-methylphenyl)propiophenone can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and efficiency in the production process.

Types of Reactions:

    Oxidation: 4’-Bromo-3-(2-methylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in 4’-Bromo-3-(2-methylphenyl)propiophenone can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed:

    Oxidation: 4’-Bromo-3-(2-methylphenyl)benzoic acid.

    Reduction: 4’-Bromo-3-(2-methylphenyl)propanol.

    Substitution: 4’-Amino-3-(2-methylphenyl)propiophenone.

Scientific Research Applications

4’-Bromo-3-(2-methylphenyl)propiophenone is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals, dyes, and agrochemicals.

Comparison with Similar Compounds

    4-Methylpropiophenone: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-4’-methylpropiophenone: Similar but with the bromine atom at a different position, affecting its reactivity and applications.

Uniqueness: 4’-Bromo-3-(2-methylphenyl)propiophenone is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable intermediate in organic synthesis and a versatile compound in various industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRAJSLHLNEVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644017
Record name 1-(4-Bromophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-40-7
Record name 1-Propanone, 1-(4-bromophenyl)-3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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